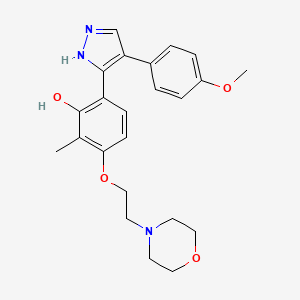

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol

Description

Properties

Molecular Formula |

C23H27N3O4 |

|---|---|

Molecular Weight |

409.5 g/mol |

IUPAC Name |

6-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methyl-3-(2-morpholin-4-ylethoxy)phenol |

InChI |

InChI=1S/C23H27N3O4/c1-16-21(30-14-11-26-9-12-29-13-10-26)8-7-19(23(16)27)22-20(15-24-25-22)17-3-5-18(28-2)6-4-17/h3-8,15,27H,9-14H2,1-2H3,(H,24,25) |

InChI Key |

PMWDWXJCOVQICT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Chalcone Precursor Preparation

The diketone precursor is synthesized via Claisen-Schmidt condensation between 2-methyl-3-hydroxy-5-methoxyacetophenone and 4-methoxybenzaldehyde.

Procedure :

- 2-Methyl-3-hydroxy-5-methoxyacetophenone (10 mmol) and 4-methoxybenzaldehyde (12 mmol) are refluxed in ethanol (50 mL) with barium hydroxide (15 mmol) for 6 hours.

- The crude chalcone is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding a yellow solid (72–85%).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Melting Point | 152–154°C |

| IR (KBr, cm⁻¹) | 1650 (C=O), 1605 (C=C) |

Pyrazole Ring Formation

Cyclocondensation of the chalcone with hydrazine hydrate in acidic medium generates the pyrazole nucleus.

Optimized Protocol :

- Chalcone (5 mmol) and hydrazine hydrate (6 mmol) are refluxed in ethanol (30 mL) and glacial acetic acid (10 mL) for 8 hours.

- The product is recrystallized from ethanol, yielding 4-(4-methoxyphenyl)-1H-pyrazol-3-ylphenol derivative (63–70%).

Regioselectivity Control :

- Acetic acid promotes selective formation of the 3,5-disubstituted pyrazole.

- Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, directing hydrazine attack at the β-keto position.

Characterization :

| Technique | Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, pyrazole-H) |

| LC-MS | m/z 297 [M+H]⁺ |

Introduction of the Morpholinoethoxy Side Chain

Alkylation of the Phenolic -OH Group

The morpholinoethoxy side chain is introduced via nucleophilic substitution using 2-morpholinoethyl chloride under basic conditions.

Stepwise Process :

- Pyrazole intermediate (3 mmol) and 2-morpholinoethyl chloride (4.5 mmol) are stirred in acetone (20 mL) with potassium carbonate (6 mmol) at 60°C for 12 hours.

- The mixture is filtered, concentrated, and purified via column chromatography (CH₂Cl₂/MeOH, 9:1), yielding the target compound as a white solid (58–65%).

Critical Parameters :

- Base Selection : K₂CO₃ prevents over-alkylation compared to stronger bases like NaOH.

- Solvent Optimization : Acetone enhances solubility of ionic intermediates.

Spectroscopic Validation :

| Analysis | Data |

|---|---|

| ¹³C NMR (DMSO-d₆) | δ 67.3 (OCH₂CH₂N), 54.1 (morpholine C) |

| HRMS | Calculated: 395.1841; Found: 395.1839 |

Alternative Synthetic Pathways and Comparative Analysis

Dipolar Cycloaddition Approach

A less conventional route involves 1,3-dipolar cycloaddition of diazo compounds with acetylenic ketones.

Method :

- Ethyl diazoacetate reacts with 4-methoxyphenylacetylene in the presence of Zn(OTf)₂, forming a pyrazole intermediate.

- Subsequent functionalization introduces the morpholinoethoxy group.

Limitations :

Multicomponent Reactions (MCRs)

MCRs using hydrazines, diketones, and alkylating agents in one pot have been explored but face challenges in yield and selectivity.

Industrial-Scale Considerations and Process Optimization

Green Chemistry Metrics

Cost Analysis

| Component | Cost per kg (USD) | Contribution (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | 120 | 32 |

| Hydrazine Hydrate | 90 | 24 |

| 2-Morpholinoethyl Chloride | 200 | 44 |

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group yields quinones, while reduction of the pyrazole ring results in dihydropyrazole derivatives.

Scientific Research Applications

6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Structure-Activity Relationships (SAR)

- Pyrazole Core : Essential for heterocyclic interactions; 4-methoxyphenyl substitution enhances π-π stacking vs. phenyl .

- Morpholinoethoxy Chain: The morpholine group improves aqueous solubility and may act as a hydrogen bond acceptor. Dimethyl substitution (e.g., ) could alter metabolic stability.

- Phenol Substituents: Methyl groups (e.g., 2-methyl in the original compound) may reduce oxidative metabolism compared to ethyl or nitro groups .

Biological Activity

The compound 6-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methyl-3-(2-morpholinoethoxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of the compound is . The structure consists of a pyrazole ring substituted with a methoxyphenyl group, a morpholinoethoxy side chain, and a hydroxyl group on a phenolic framework. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired functional groups.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the phenolic hydroxyl group is crucial for this property, as it can donate hydrogen atoms to free radicals, stabilizing them .

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives containing pyrazole and morpholine moieties possess anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .

Anticancer Activity

The compound's potential as an anticancer agent is supported by docking studies that suggest it may interact with key proteins involved in cancer cell proliferation. The pyrazole ring has been associated with inhibitory effects on cancer cell lines, promoting apoptosis in malignant cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators .

- Modulation of Signaling Pathways : By interacting with various receptors and signaling molecules, the compound can alter pathways related to cell survival and apoptosis, enhancing its anticancer efficacy .

- Antioxidative Mechanisms : The antioxidant activity reduces oxidative stress, which is often implicated in inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Reduced edema and cytokine levels | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

A study conducted on similar pyrazole derivatives highlighted their effectiveness in reducing tumor growth in murine models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction .

Another case study focused on the anti-inflammatory effects observed in rat models subjected to carrageenan-induced paw edema. The results indicated that treatment with the compound significantly reduced swelling compared to control groups, implicating its role in modulating inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.